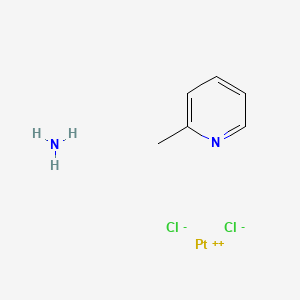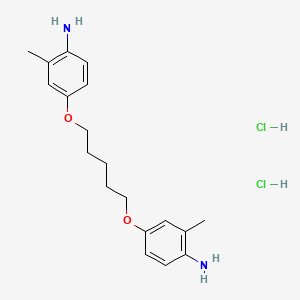
Pifithrin-alfa
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pifithrin-alfa tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Pifithrin-alfa ejerce sus efectos inhibiendo la actividad transcripcional de p53. Se une a p53 e impide su interacción con el ADN, bloqueando así la activación de los genes que responden a p53 . Esta inhibición de la función de p53 conduce a la supresión de la apoptosis mediada por p53, el arresto del ciclo celular y el bloqueo de la síntesis de ADN . Además, se ha encontrado que this compound actúa como un agonista del receptor de hidrocarburos arilo (AhR), contribuyendo aún más a sus efectos biológicos .
Análisis Bioquímico
Biochemical Properties
Pifithrin-alpha has been reported to inhibit the function of p53, a tumor suppressor protein . It acts by blocking the transcriptional activity of p53, thereby preventing cell apoptosis . It also inhibits DNA damage-induced cell apoptosis . In addition to p53, Pifithrin-alpha also acts as an agonist for the aryl hydrocarbon receptor (AhR) .
Cellular Effects
Pifithrin-alpha exhibits cytotoxic effects in vitro towards two human wild-type p53–expressing tumor cell lines . It has been shown to decrease the neural differentiation rate of newborn cells, thus potentially alleviating neurodegenerative disorders in epilepsy . It also provides neuroprotective effects at the level of mitochondria independently of p53 inhibition .
Molecular Mechanism
The molecular mechanism of Pifithrin-alpha is primarily through the inhibition of p53 function . It does not affect the total protein level of p53 but weakens its post-translational modifications . It also activates the aryl hydrocarbon receptor (AhR)-Nrf2 axis in a p53-independent manner to reduce the level of reactive oxygen species within cells .
Temporal Effects in Laboratory Settings
Pifithrin-alpha is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . It has been reported to inhibit firefly luciferase activity both in vivo and in vitro .
Dosage Effects in Animal Models
In animal models, Pifithrin-alpha has been shown to increase survival and reduce gross morphological alterations when administered at 3 hours post fertilization . It does not protect against the lethal effects of ionizing radiation .
Transport and Distribution
It is known that Pifithrin-alpha is soluble in DMSO up to 20 mg/mL .
Subcellular Localization
The role of p53, which Pifithrin-alpha inhibits, in the regulation of autophagy depends on its subcellular localization . In the nucleus, p53 stimulates autophagy while in the cytoplasm it inhibits it .
Métodos De Preparación
Pifithrin-alfa se sintetiza mediante un proceso de múltiples pasos que involucra la reacción de 2-aminotiofenol con cloruro de 4-metilbenzoílo para formar un intermedio, que luego se cicla para producir el producto final . La ruta sintética implica los siguientes pasos:
Reacción de 2-aminotiofenol con cloruro de 4-metilbenzoílo: Este paso forma un compuesto intermedio.
Ciclación del intermedio: El intermedio se cicla para producir this compound.
Los métodos de producción industrial para this compound implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. El compuesto se purifica típicamente mediante recristalización y se caracteriza mediante técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas .
Análisis De Reacciones Químicas
Pifithrin-alfa experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar sus derivados correspondientes de sulfóxido o sulfona.
Reducción: El compuesto puede reducirse para formar sus derivados de amina correspondientes.
Sustitución: this compound puede sufrir reacciones de sustitución con varios nucleófilos, lo que lleva a la formación de diferentes derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
Pifithrin-alfa se compara a menudo con su análogo, pifithrin-beta, que también es un inhibidor de p53 . Si bien ambos compuestos inhiben la función de p53, pifithrin-beta es más estable en medio de cultivo de tejidos y tiene diferentes propiedades de solubilidad en comparación con this compound . Otros compuestos similares incluyen:
Nutlin-3: Un inhibidor de molécula pequeña de la interacción p53-MDM2, que estabiliza y activa p53.
RITA (reactivación de p53 e inducción de apoptosis de células tumorales): Un compuesto que se une a p53 e impide su degradación, lo que lleva a la activación de p53.
MI-219: Un inhibidor de molécula pequeña de la interacción p53-MDM2, similar a Nutlin-3.
This compound es único en su doble función como inhibidor de p53 y un agonista del receptor de hidrocarburos arilo, lo que lo distingue de otros inhibidores de p53 .
Propiedades
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVCKULCLQGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432994 | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63208-82-2 | |
| Record name | Pifithrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pifithrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















